molecular formula C11H14FN3 B13577093 3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine

3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine

Cat. No.: B13577093
M. Wt: 207.25 g/mol
InChI Key: NEIQHVRGCJSGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Fluorine and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions.

    Attachment of the Propan-1-amine Side Chain: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with a suitable alkyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The propan-1-amine side chain may also play a role in the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-benzimidazole: Lacks the propan-1-amine side chain.

    1-Methyl-1H-benzimidazole: Lacks the fluorine atom.

    3-(1H-benzo[d]imidazol-2-yl)propan-1-amine: Lacks both the fluorine and methyl groups.

Uniqueness

3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine is unique due to the presence of both the fluorine and methyl groups, which enhance its chemical stability and biological activity. The combination of these functional groups with the benzimidazole ring and the propan-1-amine side chain makes this compound a valuable candidate for various scientific and industrial applications.

Properties

Molecular Formula

C11H14FN3

Molecular Weight

207.25 g/mol

IUPAC Name

3-(5-fluoro-1-methylbenzimidazol-2-yl)propan-1-amine

InChI

InChI=1S/C11H14FN3/c1-15-10-5-4-8(12)7-9(10)14-11(15)3-2-6-13/h4-5,7H,2-3,6,13H2,1H3

InChI Key

NEIQHVRGCJSGLH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.